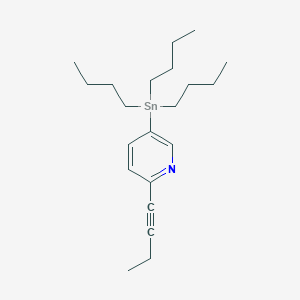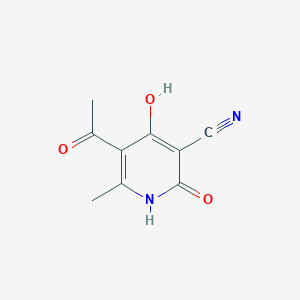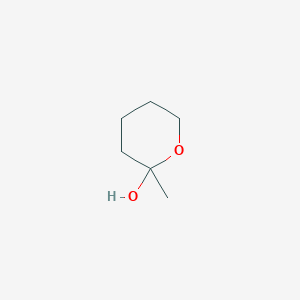
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromo-2-fluorobenzoyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
化学反应分析
Types of Reactions
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, fluorine, and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as (3-amino-2-fluorophenyl)(2-chlorophenyl)methanone.
Reduction: (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanol.
Oxidation: (3-Bromo-2-fluorophenyl)(2-chlorophenyl)carboxylic acid.
科学研究应用
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is primarily determined by its interaction with biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (2-Amino-2′-chloro-5-nitrobenzophenone)
Uniqueness
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is unique due to the specific combination of bromine, fluorine, and chlorine atoms attached to the phenyl ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.
属性
分子式 |
C13H7BrClFO |
|---|---|
分子量 |
313.55 g/mol |
IUPAC 名称 |
(3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H |
InChI 键 |
ZVDVEOFEFWDWNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


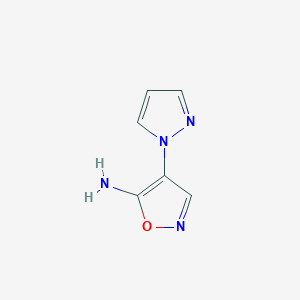
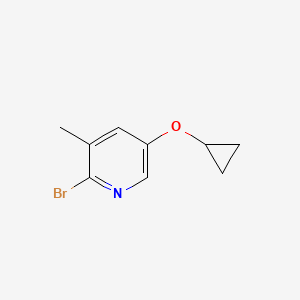
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

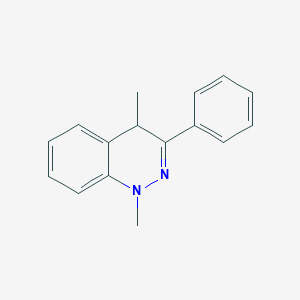
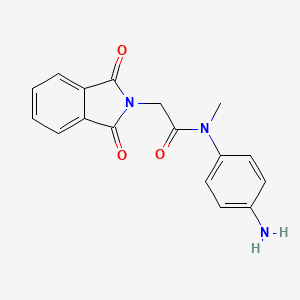
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)


